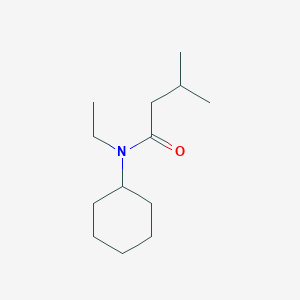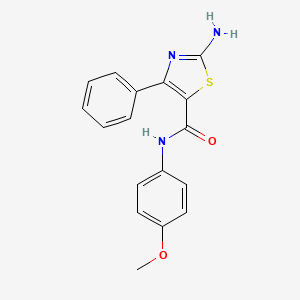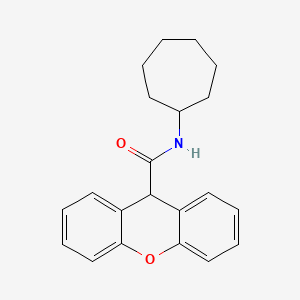
N-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound in focus belongs to a class of chemicals known for their diverse biological activities and potential pharmacological applications. Piperazine derivatives, in particular, exhibit a wide range of biological actions and have been studied for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including nucleophilic aromatic substitution and cyclization processes. For example, microwave-assisted synthesis has been employed for rapid and efficient construction of complex molecules like B-355252, highlighting the versatility of modern synthetic techniques in creating piperazine derivatives with potential biological activities (Williams et al., 2010).
Molecular Structure Analysis
Structural analysis of piperazine derivatives reveals that substituents on the piperazine ring significantly influence the molecule's conformation and, consequently, its interaction with biological targets. Crystallographic studies provide detailed insights into the molecular geometry, offering a basis for understanding the compound's pharmacological profile (Cunico et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Synthesis and SAR of Piperazin-1-yl Phenyl Arylsulfonamides : A study focused on the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, demonstrating their high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). This research highlights the potential of these compounds in developing atypical antipsychotic agents (Park et al., 2010).
Antagonistic Activity Towards Serotonin Receptors : Another study reported the preparation of piperazine derivatives as 5-HT7 receptor antagonists, emphasizing their significant activity against this receptor, which could have implications for therapeutic applications in neurological disorders (Yoon et al., 2008).
Chemical and Physical Properties
Luminescent Properties and Photo-induced Electron Transfer : Research on naphthalimide derivatives with piperazine substitution has explored their luminescent properties and the potential for photo-induced electron transfer. These findings could have applications in the development of optical materials and sensors (Gan et al., 2003).
Novel Syntheses and Chemical Interactions
Microwave-assisted Synthesis of Piperazine Derivatives : A study discussed the microwave-assisted synthesis of specific piperazine derivatives, highlighting the efficiency and effectiveness of this method in producing compounds with potential biological activity, such as enhancing nerve growth factor-induced neurite outgrowth (Williams et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase : Another research project identified piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, a target for therapeutic intervention in various diseases. This underscores the utility of such compounds in medicinal chemistry and drug discovery (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
(E,E)-2-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-21(18-22-8-3-2-4-9-22)19-26-28-16-14-27(15-17-28)20-24-12-7-11-23-10-5-6-13-25(23)24/h2-13,18-19H,14-17,20H2,1H3/b21-18+,26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIJIWYKGGEVID-YHBSDWMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-phenyl-2-propenylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)


![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)